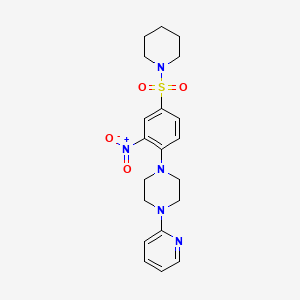![molecular formula C13H7Cl3I2N2O B1657357 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol CAS No. 5637-87-6](/img/structure/B1657357.png)
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
描述
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is a complex organic compound characterized by the presence of multiple halogen atoms and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4,6-trichlorophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Iodination: The hydrazone intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 2 and 4 positions of the phenyl ring.
Phenol Formation: Finally, the phenolic group is introduced through a nucleophilic substitution reaction, typically using a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its luminescent properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and phenolic group enable it to form strong hydrogen bonds and halogen bonds with target molecules, thereby modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenylhydrazine: A precursor in the synthesis of the target compound.
2,4-Diiodophenol: Shares the diiodo substitution pattern but lacks the hydrazone moiety.
2,4,6-Trichlorophenol: Similar halogenation pattern but different functional groups.
Uniqueness
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of halogen atoms and the hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2,4-diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3I2N2O/c14-7-2-9(15)12(10(16)3-7)20-19-5-6-1-8(17)4-11(18)13(6)21/h1-5,20-21H/b19-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSTQGUCWEUQK-PTXOJBNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN=CC2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417008 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-87-6 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID](/img/structure/B1657274.png)
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)







![(5E)-5-[(2-chlorophenyl)methylidene]-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1657285.png)
![4-acetamido-N-[(E)-(4-hydroxy-3-methoxy-phenyl)methyleneamino]benzamide](/img/structure/B1657287.png)

![7-methyl-2-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1657293.png)

